5-Ethyl-2,3-dimethylpyrazine

描述

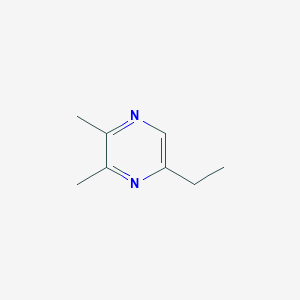

Structure

3D Structure

属性

IUPAC Name |

5-ethyl-2,3-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBKSMZEVHTQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166207 | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless or pale yellow liquid; Deep roasted cocoa-like aroma | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 to 191.00 °C. @ 760.00 mm Hg | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.982 (20°) | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15707-34-3 | |

| Record name | 2,3-Dimethyl-5-ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496XCH56Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Ethyl-2,3-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Ethyl-2,3-dimethylpyrazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Ethyl-2,3-dimethylpyrazine, a key aroma compound found in a variety of food products. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Core Chemical Properties

This compound is a substituted pyrazine with a distinct nutty and roasted aroma. Its physical and chemical properties are summarized in the table below, providing a baseline for its handling, analysis, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Clear colourless or pale yellow liquid | [1] |

| Boiling Point | 190.00 to 191.00 °C at 760.00 mm Hg | [1][4] |

| Density | 0.944-0.982 g/cm³ (20°C) | [1][4] |

| Refractive Index | 1.494-1.502 (20°C) | [1][4] |

| Solubility | Practically insoluble to insoluble in water; Soluble in organic solvents like alcohol. | [1][3][4] |

| Flash Point | 70.56 °C (159.00 °F) TCC | [4] |

| LogP | 1.65584 | |

| CAS Number | 15707-34-3 | [2] |

Chemical Structure and Identification

The structural identity of this compound is defined by its unique arrangement of atoms. The following identifiers are crucial for its unambiguous representation in chemical databases and literature.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES String | CCC1=CN=C(C(=N1)C)C | [1] |

| InChI Key | CIBKSMZEVHTQLG-UHFFFAOYSA-N | [1] |

The chemical structure of this compound is visualized in the diagram below.

References

An In-depth Technical Guide to 5-Ethyl-2,3-dimethylpyrazine (CAS: 15707-34-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2,3-dimethylpyrazine, a substituted pyrazine derivative, is a volatile organic compound with a characteristic nutty and roasted aroma. While extensively utilized as a flavoring agent in the food industry, the broader pyrazine scaffold is gaining significant attention in medicinal chemistry due to a wide range of observed biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and a review of the known and potential biological activities of the pyrazine class of compounds. This document aims to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| CAS Number | 15707-34-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 190.00 to 191.00 °C at 760.00 mm Hg | [3] |

| Density | 0.944 - 0.982 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.494 - 1.502 at 20 °C | [3] |

| Flash Point | 70.56 °C (159.00 °F) | [4] |

| Solubility | Soluble in alcohol; practically insoluble in water | [3][4] |

| Vapor Pressure | 0.74 mmHg at 25 °C (estimated) | [4] |

Synthesis and Manufacturing

While specific industrial synthesis routes for this compound are often proprietary, a common laboratory-scale synthesis involves the reaction of 2,3-dimethyl-5,6-dihydropyrazine with an appropriate aldehyde, in this case, acetaldehyde. A detailed experimental protocol for the synthesis of a closely related isomer, 2-ethyl-3,6-dimethylpyrazine, is described below and can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of an Ethyldimethylpyrazine Isomer

This protocol is based on the Minisci reaction, a radical substitution on a heteroaromatic base.

Materials:

-

2,5-dimethylpyrazine

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (H₂O₂)

-

n-propionaldehyde (can be substituted with acetaldehyde for the target molecule)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (20%)

-

Deionized water

-

Silica gel for column chromatography

-

Petroleum ether

Procedure: [5]

-

In a reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.

-

Add water as the solvent and stir the mixture.

-

Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise while maintaining a controlled temperature.

-

After the initial addition, add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.

-

Add the remaining n-propionaldehyde portion-wise over the course of the reaction, which typically lasts for 5-6 hours.

-

Upon completion, cool the reaction mixture and perform an extraction with ethyl acetate.

-

Separate the aqueous phase and adjust its pH to 7.9-8.1 using a 20% NaOH solution.

-

Extract the aqueous phase again with ethyl acetate.

-

Combine the organic phases, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mobile phase.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for an ethyldimethylpyrazine isomer.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound, particularly in complex matrices such as food and beverages.

Experimental Protocol: GC-MS Analysis of Pyrazines in a Food Matrix

This protocol provides a general framework for the analysis of pyrazines using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[6]

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

Headspace vials with septa and caps

-

Heating block or water bath

-

Analytical balance

-

Appropriate GC column (e.g., SUPELCOWAX® 10)

-

Helium carrier gas

-

Internal standard (e.g., a deuterated pyrazine analog)[7]

Procedure: [6]

-

Sample Preparation: Homogenize the solid sample or use the liquid sample directly. Weigh a known amount of the sample into a headspace vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.

-

Extraction: Place the vial in a heating block at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to allow the volatile pyrazines to partition into the headspace.

-

SPME: Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system to desorb the analytes onto the GC column.

-

GC Separation: Program the GC oven temperature to separate the different pyrazines based on their boiling points and column interactions. A typical program might be: hold at 40°C for 5 minutes, then ramp to 230°C at 4°C/minute.

-

MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.

Workflow for GC-MS Analysis:

Caption: General workflow for GC-MS analysis of pyrazines.

Biological Activity and Potential in Drug Development

While this compound is primarily known for its sensory properties, the broader class of pyrazine derivatives has demonstrated a wide spectrum of biological activities, suggesting potential applications in drug development.[3][8]

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazine derivatives.[9] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing [1][8]

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar

-

Sterile petri dishes

-

Sterile cork borer

-

Positive control (standard antibiotic)

-

Negative control (solvent, e.g., DMSO)

-

Incubator

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Use a sterile cork borer to create wells in the agar.

-

Add a defined volume of the test compound solution at a known concentration into a well.

-

Add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity

Certain pyrazine derivatives, such as tetramethylpyrazine, have been shown to possess anti-inflammatory properties.[10] The proposed mechanism involves the suppression of pro-inflammatory signaling pathways.

Potential Signaling Pathway Involvement:

Based on studies of related pyrazine compounds, this compound could potentially modulate key inflammatory pathways such as the NF-κB and AP-1 signaling cascades.[10] These pathways are crucial in the transcriptional regulation of pro-inflammatory cytokines and enzymes.

Caption: Putative anti-inflammatory mechanism of pyrazine derivatives.

Anticancer Activity

Some studies on pyrazine compounds have indicated potential anticancer effects, including the induction of multidrug resistance in lung cancer cells.[11] Further research is needed to elucidate the specific mechanisms and to determine if this compound shares these properties.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.[3] However, as with any chemical, appropriate safety precautions should be taken during handling.

| Safety Information | Details | Reference(s) |

| GHS Classification | Warning: H302 - Harmful if swallowed. | [3] |

| Handling | Avoid ingestion and inhalation. Wear protective gloves, clothing, and eye protection. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Conclusion

This compound is a well-characterized compound with established applications in the flavor industry. The broader family of pyrazine derivatives, however, presents a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in antimicrobial and anti-inflammatory applications. This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound, and highlights the potential biological activities of the pyrazine class. Further research into the specific pharmacological properties of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]

- 5. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural occurrence of 5-Ethyl-2,3-dimethylpyrazine in food

An In-depth Technical Guide on the Natural Occurrence of 5-Ethyl-2,3-dimethylpyrazine in Food

Abstract

This compound is a heterocyclic, nitrogen-containing compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas in a variety of thermally processed foods.[1][2] Formed primarily through the Maillard reaction between amino acids and reducing sugars, its presence and concentration are critical indicators of flavor development and quality.[3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative data from various food matrices, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and product development.

Natural Occurrence and Concentration

This compound has been identified as a natural volatile component in numerous foods that undergo thermal processing such as roasting, baking, or fermentation.[4][5] Its characteristic aroma, often described as burnt popcorn and roasted cocoa, makes it a key flavor compound.[5][6] The concentration of this pyrazine varies significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors available. A summary of reported concentrations in various foods is presented below.

Table 1: Quantitative Occurrence of this compound in Various Food Products

| Food Matrix | Concentration | Reference |

| Roasted Coffee | 10 mg/kg | [6] |

| Roasted Coffee | 0.4 - 1.6 µg/g | [7] |

| Roasted Cocoa Bean | up to 0.2 mg/kg | [6] |

| Coconut | up to 4 mg/kg | [6] |

| Malt | up to 0.01 mg/kg | [6] |

| Soy Sauce Aroma Baijiu | 0.8 - 12.5 µg/L | [8] |

Formation Pathways

The primary route for the formation of this compound and other alkylpyrazines in food is the Maillard reaction.[9][10][11] This complex series of non-enzymatic browning reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein under heat.[9][10]

The key steps leading to pyrazine formation are:

-

Initial Condensation: A reducing sugar reacts with an amino compound to form a Schiff base, which then cyclizes to form a glycosylamine.

-

Amadori Rearrangement: The glycosylamine undergoes rearrangement to form an Amadori compound (an aminoketose).

-

Degradation of Amadori Compound: The Amadori compound degrades through various pathways to produce reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl).

-

Strecker Degradation: The α-dicarbonyl compounds react with amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes (which contribute to aroma) and α-aminoketones.[9]

-

Pyrazine Ring Formation: Two α-aminoketone molecules condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is subsequently oxidized to form a stable, aromatic alkylpyrazine. The specific alkyl substituents on the pyrazine ring are determined by the structures of the reacting dicarbonyls and α-aminoketones.[12]

L-threonine has been identified as a potential precursor for the formation of 2-ethyl-3,5-dimethylpyrazine, a structural isomer of the target compound.[11] It is plausible that similar amino acid precursors contribute to the formation of this compound.

Experimental Protocols for Analysis

The detection and quantification of volatile compounds like this compound in complex food matrices require sensitive and selective analytical techniques.[10][13] The most common methods involve Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step.[14]

Key Experiment: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This protocol is a standard method for analyzing volatile and semi-volatile compounds in food.

1. Sample Preparation:

-

Solid samples (e.g., roasted coffee, cocoa powder) are ground to a fine, homogenous powder to increase surface area.[15]

-

A precise amount of the sample (e.g., 1-3 grams) is weighed into a headspace vial.[15]

-

For quantitative accuracy, a known amount of an internal standard (often a deuterated analogue of the analyte) is added. This is central to the Stable Isotope Dilution Assay (SIDA) technique, which corrects for analyte loss during sample preparation and analysis.[3][16]

2. Extraction (HS-SPME):

-

The sealed headspace vial is placed in a heating block or water bath and equilibrated at a controlled temperature (e.g., 60-70 °C) for a specific time (e.g., 30 minutes).[15] This allows volatile compounds to partition from the sample matrix into the headspace.

-

An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set duration to adsorb the volatile analytes.[15]

3. GC-MS Analysis:

-

Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., Rtx-5MS).[15]

-

Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This allows for positive identification by comparing the spectrum to a reference library.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a pre-established calibration curve.

Alternative Method: UPLC-MS/MS

For liquid matrices like Baijiu, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be used.[8] This method may involve direct injection of the sample and offers high sensitivity and specificity through multiple reaction monitoring (MRM) analysis.[8]

Conclusion

This compound is a pivotal aroma compound naturally present in many common foods, where it imparts characteristic roasted and nutty flavor notes. Its formation is intrinsically linked to the Maillard reaction, with its concentration being highly dependent on precursors and processing conditions. The accurate quantification of this compound, typically achieved through robust analytical methods like HS-SPME-GC-MS with stable isotope dilution, is essential for understanding flavor chemistry, optimizing food processing, and ensuring product quality and consistency. Further research can focus on elucidating the specific precursor pathways and mitigating factors that control its formation in different food systems.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]

- 5. Showing Compound this compound (FDB000923) - FooDB [foodb.ca]

- 6. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]

- 7. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. perfumerflavorist.com [perfumerflavorist.com]

- 11. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datapdf.com [datapdf.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biosynce.com [biosynce.com]

- 15. scielo.br [scielo.br]

- 16. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Ethyl-2,3-dimethylpyrazine, a significant flavor and aroma compound. While direct microbial synthesis of this specific isomer is not extensively documented, this guide extrapolates from established biosynthetic principles of closely related alkylpyrazines to present a scientifically grounded hypothetical pathway. This document details the precursor molecules, key enzymatic steps, and relevant microorganisms, supplemented with detailed experimental protocols for further research and validation.

Introduction to this compound

This compound is a nitrogen-containing heterocyclic compound that contributes to the characteristic nutty, roasted, and cocoa-like aromas of many thermally processed and fermented foods. As part of the broader family of alkylpyrazines, it is of significant interest to the food and fragrance industries. Beyond its sensory properties, the pyrazine ring is a scaffold found in various pharmacologically active molecules, making its biosynthesis a relevant area of study for drug discovery and development. The microbial production of pyrazines is a promising alternative to chemical synthesis, offering a route to "natural" and sustainable sources of these valuable compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of alkylpyrazines in microorganisms is understood to occur through the condensation of an α-aminocarbonyl intermediate with an α-dicarbonyl compound. While the biosynthesis of isomers like 2-ethyl-3,5-dimethylpyrazine has been elucidated, this guide proposes a novel pathway for the 5-ethyl-2,3-dimethyl isomer based on the availability of specific precursors from microbial metabolism.

The proposed pathway originates from common central metabolites derived from glycolysis and amino acid catabolism, primarily L-threonine and L-isoleucine. The key steps involve the enzymatic conversion of these precursors into two critical intermediates: 3-amino-2-butanone and 2,3-pentanedione .

Precursor Formation

2.1.1 Biosynthesis of 3-Amino-2-butanone from L-Threonine and Pyruvate:

The formation of 3-amino-2-butanone proceeds through the intermediate, acetoin.

-

From Pyruvate: In many bacteria, such as Bacillus subtilis, pyruvate, a key product of glycolysis, is converted to α-acetolactate by α-acetolactate synthase . Subsequently, α-acetolactate decarboxylase converts α-acetolactate to acetoin (3-hydroxy-2-butanone).

-

From L-Threonine: L-threonine can be converted to acetaldehyde and glycine by L-threonine aldolase . Acetaldehyde can then be used in the formation of acetoin.

-

Transamination of Acetoin: The final step is the transamination of acetoin to 3-amino-2-butanone, a reaction catalyzed by a transaminase .

2.1.2 Biosynthesis of 2,3-Pentanedione from L-Threonine and D-Glucose:

Research on the biosynthesis of 2-ethyl-3,5-dimethylpyrazine has shown that Bacillus subtilis can produce 2,3-pentanedione from L-threonine and D-glucose. This pathway likely involves the condensation of a two-carbon unit derived from glucose metabolism (acetyl-CoA) with a three-carbon unit derived from L-threonine catabolism.

Condensation and Pyrazine Ring Formation

The core of the proposed pathway is the non-enzymatic condensation of one molecule of 3-amino-2-butanone with one molecule of 2,3-pentanedione. This is followed by cyclization and oxidation to form the stable aromatic ring of this compound.

Quantitative Data on Alkylpyrazine Production

Direct quantitative data for the microbial production of this compound is scarce. However, studies on related alkylpyrazines produced by Bacillus subtilis provide a valuable reference for expected yields.

| Alkylpyrazine | Microorganism | Precursors | Titer (mg/L) | Reference |

| 2,5-Dimethylpyrazine | Bacillus subtilis 168 | L-Threonine | ~59.9 (0.44 mM) | Zhang et al., 2019 |

| 2,3,5-Trimethylpyrazine | Bacillus subtilis 168 | L-Threonine, D-Glucose | - | Zhang et al., 2019 |

| 2-Ethyl-3,5-dimethylpyrazine | Bacillus subtilis | L-Threonine, D-Glucose | - | Zhang et al., 2020[1] |

| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 501.1 | Kłosowski et al., 2021[2] |

| 2,5-Dimethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 4.5 | Kłosowski et al., 2021[2] |

| 2,3,5-Trimethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 52.6 | Kłosowski et al., 2021[2] |

Experimental Protocols

Fermentation for Alkylpyrazine Production

This protocol describes the cultivation of Bacillus subtilis for the production of alkylpyrazines, with the addition of precursors to enhance yield.

Materials:

-

Bacillus subtilis strain (e.g., ATCC 6633 or a strain isolated from a fermented food source)

-

Luria-Bertani (LB) medium

-

Sterile D-glucose solution (50% w/v)

-

Sterile L-threonine solution (1 M)

-

Sterile L-isoleucine solution (1 M)

-

Shaking incubator

-

Sterile culture flasks

Procedure:

-

Inoculate 50 mL of LB medium in a 250 mL flask with a single colony of Bacillus subtilis.

-

Incubate at 37°C with shaking at 200 rpm for 12-16 hours to prepare a seed culture.

-

Inoculate 100 mL of fresh LB medium in a 500 mL flask with 2% (v/v) of the seed culture.

-

Add sterile solutions of D-glucose, L-threonine, and L-isoleucine to final concentrations of 20 g/L, 10 g/L, and 5 g/L, respectively.

-

Incubate the production culture at 30°C with shaking at 200 rpm for 72-96 hours.

-

Withdraw samples periodically to measure cell growth (OD600) and for pyrazine analysis.

Extraction and Quantification of this compound by HS-SPME-GC-MS

This protocol details the extraction of volatile pyrazines from the fermentation broth using Headspace Solid-Phase Microextraction (HS-SPME) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fermentation broth sample

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or HP-5ms)

Procedure:

-

Sample Preparation:

-

Pipette 5 mL of the fermentation broth into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial.

-

-

HS-SPME Extraction:

-

Place the vial in a heated agitator at 60°C for a 15-minute equilibration period.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes.

-

Use a temperature program for the GC oven, for example: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.

-

The mass spectrometer can be operated in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for quantification.

-

-

Quantification:

-

Create a calibration curve using standards of this compound of known concentrations.

-

Calculate the concentration of the target analyte in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

-

L-Threonine Dehydrogenase (TDH) Enzyme Assay

This spectrophotometric assay measures the activity of L-threonine dehydrogenase by monitoring the production of NADH.

Materials:

-

Cell-free extract containing TDH

-

Assay buffer: 100 mM Tris-HCl, pH 8.5

-

L-threonine solution (1 M)

-

NAD+ solution (50 mM)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of assay buffer

-

100 µL of NAD+ solution (final concentration 5 mM)

-

50 µL of cell-free extract

-

-

Incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 50 µL of L-threonine solution (final concentration 50 mM).

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of TDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Conclusion

This technical guide has outlined a plausible biosynthetic pathway for this compound, drawing upon established knowledge of alkylpyrazine formation in microorganisms. The proposed pathway, originating from central metabolites and key amino acids, provides a solid foundation for future research aimed at the microbial production of this valuable flavor compound. The detailed experimental protocols included herein offer practical methodologies for researchers to validate this proposed pathway, screen for producing microorganisms, and optimize production conditions. Further investigation, including isotopic labeling studies and genetic characterization of the involved enzymes, will be crucial for a definitive elucidation of this biosynthetic route.

References

Spectroscopic Profile of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2,3-dimethylpyrazine (CAS No. 15707-34-3), a key aroma compound found in various food products. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a substituted pyrazine known for its nutty, roasted, and cocoa-like aroma.[1] Its molecular formula is C₈H₁₂N₂, and it has a molecular weight of 136.19 g/mol . Accurate spectroscopic data is crucial for the identification, quantification, and structural elucidation of this compound in various matrices. This guide summarizes the available spectroscopic data and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative data for this compound. For NMR and IR spectroscopy, experimental data for this specific compound is not widely available in public databases. Therefore, the presented data is based on predictive models and analysis of structurally similar compounds. This should be taken into consideration when used for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (ring CH) | ~ 8.2 - 8.4 | Singlet | - |

| -CH₂- (ethyl) | ~ 2.7 - 2.9 | Quartet | ~ 7.5 |

| -CH₃ (ethyl) | ~ 1.2 - 1.4 | Triplet | ~ 7.5 |

| -CH₃ (ring C-2) | ~ 2.4 - 2.6 | Singlet | - |

| -CH₃ (ring C-3) | ~ 2.4 - 2.6 | Singlet | - |

2.1.2. ¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (ring) | ~ 150 - 155 |

| C-3 (ring) | ~ 148 - 153 |

| C-5 (ring) | ~ 153 - 158 |

| C-6 (ring) | ~ 140 - 145 |

| -CH₂- (ethyl) | ~ 25 - 30 |

| -CH₃ (ethyl) | ~ 12 - 15 |

| -CH₃ (ring C-2) | ~ 20 - 25 |

| -CH₃ (ring C-3) | ~ 20 - 25 |

Infrared (IR) Spectroscopy

Note: An experimental IR spectrum for this compound is not available in public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 - 3000 | C-H stretch | Aromatic (pyrazine ring) |

| ~ 2975 - 2850 | C-H stretch | Aliphatic (ethyl and methyl groups) |

| ~ 1580 - 1450 | C=N and C=C stretch | Pyrazine ring |

| ~ 1465 - 1440 | C-H bend | -CH₂- and -CH₃ |

| ~ 1380 - 1365 | C-H bend | -CH₃ |

| ~ 1200 - 1000 | In-plane C-H bend | Pyrazine ring |

| ~ 850 - 750 | Out-of-plane C-H bend | Pyrazine ring |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.

| m/z | Relative Intensity | Ion |

| 136 | High | [M]⁺ (Molecular Ion) |

| 135 | High | [M-H]⁺ |

| 121 | Base Peak | [M-CH₃]⁺ |

| 108 | Moderate | [M-C₂H₄]⁺ (McLafferty rearrangement) |

| 81 | Moderate | Fragmentation of the pyrazine ring |

| 54 | Moderate | Fragmentation of the pyrazine ring |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

¹H NMR Acquisition :

-

Spectrometer : 400 MHz or higher field NMR spectrometer.

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : 0-10 ppm.

-

Number of Scans : 16-64, depending on the concentration.

-

Relaxation Delay : 1-2 seconds.

-

Temperature : 298 K.

-

-

¹³C NMR Acquisition :

-

Spectrometer : 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Program : Proton-decoupled pulse sequence.

-

Spectral Width : 0-160 ppm.

-

Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Temperature : 298 K.

-

-

Data Processing :

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

IR Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Thin Film : Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a KBr plate, and allow the solvent to evaporate.

-

-

Data Acquisition :

-

Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Acquire a background spectrum of the clean KBr plates or the empty sample compartment before running the sample.

-

-

Data Processing :

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Gas Chromatography (GC) Conditions :

-

GC System : A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume : 1 µL.

-

Injector Temperature : 250 °C.

-

Carrier Gas : Helium, with a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions :

-

MS System : A mass spectrometer with an Electron Ionization (EI) source.

-

Ionization Energy : 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Transfer Line Temperature : 280 °C.

-

-

Data Analysis :

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

Olfactory Threshold of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the olfactory threshold of 5-Ethyl-2,3-dimethylpyrazine. The document details quantitative data for related pyrazine compounds, outlines the rigorous experimental protocols used for their determination, and illustrates the underlying biochemical signaling pathways.

Data Presentation: Olfactory Thresholds of Pyrazine Derivatives

| Compound | Odor Description | Olfactory Detection Threshold (in water) |

| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) notes | 1 ppb [1] |

| 2-Ethyl-3,6-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes | 0.4 ppb[1] |

| 2,3-Dimethylpyrazine | Green, nutty, potato, cocoa, coffee, caramel, meaty notes | 2,500 ppb[1] |

| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy | 800 ppb[1][2] |

| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato odor | 200 ppb[1] |

| 2-Ethyl-5-methylpyrazine | Nutty, roasted, somewhat "grassy" | 100 ppb[1] |

| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa, burnt notes | 400 ppb[1] |

ppb: parts per billion

Experimental Protocols

The determination of olfactory thresholds is a precise science requiring carefully controlled experimental designs to ensure the validity and reproducibility of the results. The two primary methodologies employed in the sensory analysis of pyrazines are Gas Chromatography-Olfactometry (GC-O) and the 3-Alternative Forced-Choice (3-AFC) method.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4][5][6] This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma.

Objective: To separate and identify odor-active compounds in a sample and determine their individual odor characteristics.

Materials:

-

Gas Chromatograph (GC) equipped with a high-resolution capillary column.

-

Mass Spectrometer (MS) or other suitable chemical detector.

-

Olfactory Detection Port (ODP) or "sniff port".

-

High-purity carrier gas (e.g., helium, hydrogen).

-

Sample containing the volatile compounds of interest.

-

A panel of trained sensory assessors.

Procedure:

-

Sample Preparation: A solution of the pyrazine mixture is prepared in a suitable solvent. For complex matrices, a prior extraction step, such as solid-phase microextraction (SPME), may be necessary.

-

GC Separation: The prepared sample is injected into the GC. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried along by the inert gas.

-

Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to the chemical detector (e.g., MS) for compound identification and quantification. The other stream is humidified and directed to the olfactory detection port.[3]

-

Olfactory Assessment: A trained panelist sniffs the effluent from the ODP and records the time, duration, and a qualitative description of any perceived odors.

-

Data Correlation: The data from the chemical detector (chromatogram) is correlated with the sensory data from the olfactometry assessment (aromagram). This allows for the precise identification of the compounds responsible for specific odors.

Diagram of GC-O Experimental Workflow:

3-Alternative Forced-Choice (3-AFC) Method

The 3-Alternative Forced-Choice (3-AFC) test is a widely used sensory evaluation method for determining detection thresholds.[7] It is a robust technique that minimizes the influence of guessing and provides a statistically reliable measure of the concentration at which a substance can be detected.

Objective: To determine the lowest concentration of this compound in a specific medium (e.g., water) that is perceivably different from a blank sample.

Materials:

-

High-purity this compound.

-

Odor-free water or another appropriate solvent/medium.

-

A series of graduated dilutions of the pyrazine compound.

-

Identical, odor-free sample presentation vessels (e.g., glass flasks with stoppers).

-

A panel of trained and screened sensory assessors.

Procedure:

-

Panelist Selection and Training: A panel of assessors is selected based on their sensory acuity and trained to recognize the specific odorant being tested.

-

Sample Preparation: A stock solution of this compound is prepared and then serially diluted to create a range of concentrations, typically in ascending geometric steps (e.g., a factor of 2 or 3).

-

Sample Presentation: For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (containing only the solvent), and one sample contains the pyrazine dilution.[2][7]

-

Panelist Task: Each panelist is instructed to sniff the headspace of each sample and identify the "odd" or different sample.[2]

-

Data Collection and Analysis: The number of correct identifications is recorded for each concentration level. The group's olfactory threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample. This is often calculated using psychometric functions or other statistical models.[2]

Diagram of 3-AFC Logical Workflow:

Olfactory Signal Transduction Pathway

The perception of odor is a complex biological process that begins with the interaction of an odorant molecule with specific receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain. The following diagram illustrates the generally accepted signal transduction pathway for olfaction.[8][9][10][11]

Diagram of the Generalized Olfactory Signal Transduction Pathway:

References

- 1. Pyrazines [leffingwell.com]

- 2. benchchem.com [benchchem.com]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]

- 7. support.eyequestion.nl [support.eyequestion.nl]

- 8. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 10. researchgate.net [researchgate.net]

- 11. genscript.com [genscript.com]

An In-depth Technical Guide to the Flavor Profile of 5-Ethyl-2,3-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flavor profile, chemical properties, and analytical methodologies associated with 5-Ethyl-2,3-dimethylpyrazine. This pyrazine derivative is a significant contributor to the aroma of a wide variety of thermally processed foods, imparting characteristic nutty, roasted, and cocoa-like notes.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂.[1] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under the number 4434 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2]

| Property | Value | Reference(s) |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Burnt, popcorn, roasted cocoa | [3] |

| Boiling Point | 190-191 °C at 760 mmHg | [3] |

| Specific Gravity | 0.944-0.982 @ 20°C | [3] |

| Refractive Index | 1.494-1.502 @ 20°C | [3] |

| Solubility | Soluble in alcohol, practically insoluble in water | [3] |

| CAS Number | 15707-34-3 | [1] |

Sensory Profile and Flavor Contribution

The flavor profile of this compound is characterized by nutty, roasted, and cocoa-like aromas.[3] Its taste is described as reminiscent of burnt popcorn. It is a key contributor to the desirable flavors developed during the Maillard reaction in foods such as coffee, cocoa, baked goods, and roasted nuts.[4][5]

Sensory Thresholds

While a specific odor threshold for this compound in water is not widely reported in the reviewed literature, the thresholds of structurally similar pyrazines provide a valuable comparative framework. For instance, its isomer, 2-Ethyl-3,5-dimethylpyrazine, has a very low odor threshold of 1 part per billion (ppb) in water, underscoring the potent aroma of this class of compounds.[6][7]

| Compound | Odor Threshold in Water (ppb) | Flavor Descriptors | Reference(s) |

| 2,3-Dimethylpyrazine | 2,500 - 35,000 | Nutty, cocoa, coffee, potato, meaty | [6] |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty, burnt almond | [6][7] |

| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa | [6] |

Occurrence and Concentration in Food

This compound is formed naturally in foods during thermal processing through the Maillard reaction.[5] It has been identified as a volatile component in various food products. A notable example is its quantification in soy sauce aroma type Baijiu, where its concentration ranged from 0.8 to 12.5 µg/L.[8] In this particular food matrix, it was found to have a significant Odor Activity Value (OAV), indicating its direct contribution to the overall aroma.[8]

Formation Pathway: The Maillard Reaction

The primary route for the formation of this compound and other alkylpyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids at elevated temperatures.[5][9]

Experimental Protocols

Sensory Evaluation: Determination of Odor Threshold

The following protocol outlines a standardized method for determining the odor detection threshold of this compound in water using the 3-Alternative Forced Choice (3-AFC) method.[6]

Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.

Materials:

-

This compound (analytical standard)

-

Odor-free, deionized water

-

Glass sniffing bottles with Teflon-lined caps

-

Class A volumetric flasks and pipettes

-

A sensory panel of at least 15-20 trained assessors, screened for their sensory acuity.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

-

Sample Dilution Series: Create a series of ascending dilutions of the stock solution in odor-free water. A logarithmic dilution scale is recommended.

-

3-AFC Test Presentation: For each concentration level, present three sniffing bottles to each panelist. Two bottles will contain only odor-free water (blanks), and one will contain the pyrazine dilution. The order of presentation should be randomized for each panelist and each concentration level.

-

Panelist Task: Each panelist is instructed to sniff the contents of each bottle and identify the sample that is different from the other two.

-

Data Analysis: The number of correct identifications at each concentration level is recorded. The group's detection threshold is typically calculated as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for chance).

Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in a food matrix, such as roasted coffee.[10]

Objective: To quantify the concentration of this compound in a food sample.

Materials and Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Analytical balance

-

Grinder (for solid samples)

-

Internal standard (e.g., a deuterated analog of the analyte)

Procedure:

-

Sample Preparation:

-

Grind the roasted coffee beans to a uniform powder.

-

Accurately weigh 1-2 g of the ground coffee into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

-

GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program: A typical program would be: start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte and the internal standard.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard at different concentrations.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.

References

- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. femaflavor.org [femaflavor.org]

- 3. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. benchchem.com [benchchem.com]

- 7. Pyrazines [leffingwell.com]

- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide on the Thermal Degradation of 5-Ethyl-2,3-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2,3-dimethylpyrazine is a key aroma compound found in various food products and has potential applications in other industries. Understanding its thermal stability and degradation pathways is crucial for process optimization, quality control, and safety assessment, particularly in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its physicochemical properties, detailed experimental protocols for studying its thermal decomposition, and an analysis of its potential degradation products and pathways based on available literature for analogous compounds. Due to a lack of direct studies on this specific molecule, some data and pathways are inferred from research on structurally similar alkylpyrazines.

Physicochemical Properties of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₈H₁₂N₂.[1] It is recognized for its nutty and roasted aroma, contributing significantly to the flavor profile of many cooked foods.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ | [1][4] |

| Molecular Weight | 136.19 g/mol | [1] |

| CAS Number | 15707-34-3 | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 190.7 °C at 760 mmHg | [6] |

| Melting Point | 248-250 °C (literature value, may refer to a salt or derivative) | [6] |

| Density | 0.964 g/cm³ | [6] |

| Flash Point | 70.8 °C | [6] |

| Refractive Index | 1.501 | [6] |

| Vapor Pressure | 0.74 mmHg at 25°C | [6] |

Experimental Protocols for Thermal Degradation Analysis

The thermal degradation of this compound can be effectively studied using Thermogravimetric Analysis (TGA) to determine its thermal stability and decomposition kinetics, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify its degradation products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, the temperature ranges of different degradation stages, and for performing kinetic analysis of the degradation process.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are recommended for kinetic analysis.[7]

-

Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

-

Kinetic Analysis: The data from multiple heating rates can be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[7]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a substance. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of liquid this compound (typically 0.1-1.0 µL) is introduced into a pyrolysis sample cup or tube.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500, 600, 700, 800 °C) in an inert atmosphere (helium). The heating is typically very fast to minimize secondary reactions.[8]

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. A non-polar or medium-polarity column (e.g., DB-5ms or ZB-35) is often used for the separation of a wide range of organic compounds. The oven temperature is programmed to elute the compounds based on their boiling points.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST).

-

Data Analysis: The chromatogram shows the separated pyrolysis products as peaks, and the mass spectrum of each peak is used for identification. The relative abundance of each product can be estimated from the peak areas.

Thermal Degradation Data (Inferred)

Thermogravimetric Analysis (TGA) Data (Hypothetical)

Based on the boiling point and general stability of alkylpyrazines, the thermal degradation of this compound in an inert atmosphere is expected to occur at elevated temperatures. A hypothetical TGA profile is summarized in Table 2.

Table 2: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

| Ambient - ~200 | < 2 | Evaporation of residual volatiles |

| ~200 - 400 | ~ 15-25 | Initial fragmentation, loss of ethyl and methyl groups |

| ~400 - 600 | ~ 60-75 | Major pyrazine ring cleavage and fragmentation |

| > 600 | ~ 5-10 | Formation of stable char residue |

Note: This data is hypothetical and requires experimental verification.

Pyrolysis-GC-MS Data of Potential Degradation Products (Inferred)

Pyrolysis of this compound is expected to yield a complex mixture of smaller molecules resulting from the cleavage of the alkyl side chains and the pyrazine ring. Based on studies of other alkylpyrazines, the degradation products listed in Table 3 are plausible.

Table 3: Potential Thermal Degradation Products of this compound

| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) | Relative Abundance (%) |

| tbd | Acetonitrile | C₂H₃N | 41, 40, 39 | tbd |

| tbd | Propionitrile | C₃H₅N | 55, 54, 28 | tbd |

| tbd | Pyridine | C₅H₅N | 79, 52, 51 | tbd |

| tbd | 2-Methylpyridine (α-picoline) | C₆H₇N | 93, 92, 66 | tbd |

| tbd | 2,3-Dimethylpyrazine | C₆H₈N₂ | 108, 107, 53 | tbd |

| tbd | 2-Ethyl-3-methylpyrazine | C₇H₁₀N₂ | 122, 121, 94 | tbd |

| tbd | 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 122, 107, 53 | tbd |

| tbd | Toluene | C₇H₈ | 92, 91, 65 | tbd |

| tbd | Ethylbenzene | C₈H₁₀ | 106, 91 | tbd |

| tbd | Styrene | C₈H₈ | 104, 103, 78 | tbd |

Note: Retention times and relative abundances are to be determined experimentally (tbd). The listed compounds are inferred based on general fragmentation patterns of similar molecules.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound likely proceeds through a series of complex radical-mediated reactions. The primary degradation pathways are expected to involve the cleavage of the bonds in the alkyl side chains and the subsequent fragmentation of the pyrazine ring.

The initial steps in the thermal degradation are likely the homolytic cleavage of the C-C bonds in the ethyl and methyl side chains, leading to the formation of alkyl radicals and various substituted pyrazine radicals. These radicals can then undergo further reactions, including hydrogen abstraction and β-scission. At higher temperatures, the pyrazine ring itself is expected to fragment, leading to the formation of smaller nitrogen-containing compounds like nitriles (e.g., acetonitrile, propionitrile) and pyridine derivatives, as well as various hydrocarbon fragments.

Conclusion

This technical guide has provided a comprehensive, though partially inferred, overview of the thermal degradation of this compound. While direct experimental data remains scarce, the provided experimental protocols for TGA and Py-GC-MS offer a clear roadmap for researchers to generate this crucial information. The tabulated data and the proposed degradation pathways, derived from studies on analogous compounds, serve as a valuable starting point for understanding the thermal behavior of this important flavor compound. Further experimental investigation is essential to validate these inferred findings and to build a more complete and accurate picture of the thermal degradation of this compound. This knowledge will be instrumental for its effective and safe application in the food, pharmaceutical, and other relevant industries.

References

- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]

- 4. chemscene.com [chemscene.com]

- 5. femaflavor.org [femaflavor.org]

- 6. 2,3-Dimethyl-5-ethylpyrazine C8H12N2 CAS15707-34-3, CasNo.15707-34-3 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]

- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Solubility of 5-Ethyl-2,3-dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Ethyl-2,3-dimethylpyrazine, a key aroma compound found in various food products. Understanding the solubility of this pyrazine derivative is crucial for its application in food science, sensory analysis, and potentially in other areas of chemical and pharmaceutical research. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for its determination, and presents a visual workflow of the solubility testing process.

Introduction to this compound

This compound is a heterocyclic organic compound with a characteristic nutty and roasted aroma. It belongs to the class of pyrazines, which are known for their significant contribution to the flavor profiles of cooked, roasted, and fermented foods. Its chemical structure consists of a pyrazine ring substituted with one ethyl and two methyl groups. The solubility of this compound in different media is a critical parameter that influences its distribution, release, and perception in various matrices.

Solubility Data

The solubility of this compound and its isomers has been reported in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.

Table 1: Solubility of this compound and its Isomers

| Solvent | Temperature (°C) | Solubility | Remarks |

| Water | 25 | Slightly soluble[1] | A mixture of 2-Ethyl-3,(5 or 6)-dimethylpyrazine was estimated to have a solubility of 1473 mg/L.[2] Another source indicates it is immiscible or difficult to mix with water.[3][4] |

| Ethanol | Room Temperature | Soluble / Miscible[5][6] | Generally described as soluble in ethanol.[5][6] |

| Chloroform | Not Specified | Soluble[3][7] | |

| Dichloromethane | Not Specified | Soluble[3][7] | |

| Oils | Not Specified | Soluble[5][6] | |

| Organic Solvents | Not Specified | Soluble[5][6] |

Table 2: Comparative Solubility of Tetramethylpyrazine (a structurally related pyrazine)

Data from a study determining solubility by a static method using UV-vis spectroscopy.[8][9][10]

| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |

| Methanol | 273.15 | 115.3 |

| 313.15 | 345.2 | |

| Ethanol | 273.15 | 77.8 |

| 313.15 | 225.4 | |

| n-Propanol | 273.15 | 60.1 |

| 313.15 | 179.3 | |

| Isopropanol | 273.15 | 45.3 |

| 313.15 | 141.2 | |

| n-Butanol | 273.15 | 47.9 |

| 313.15 | 148.6 | |

| Acetone | 273.15 | 110.1 |

| 313.15 | 268.3 | |

| Acetonitrile | 273.15 | 50.3 |

| 313.15 | 291.5 | |

| Methyl Acetate | 273.15 | 87.9 |

| 313.15 | 231.5 | |

| Ethyl Acetate | 273.15 | 74.5 |

| 313.15 | 200.1 |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in various solvents. This method is based on the widely used shake-flask method.[11]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like FID or MS, HPLC with UV detector, or UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies are recommended to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-